molecular formula C25H34N2O3 B14986120 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide

Cat. No.: B14986120
M. Wt: 410.5 g/mol
InChI Key: FRHCZAYOZVKAGK-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide typically involves multi-step organic reactions. One common route includes the reaction of 4-methoxyphenylacetic acid with azepane to form an intermediate, which is then coupled with 3-propoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-azepan-1-yl-2,2,2-trichloro-ethyl)-4-methyl-benzamide
  • N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide
  • N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-4-propoxybenzamide

Uniqueness

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and propoxybenzamide moieties contribute to its potential as a versatile compound in various applications.

Properties

Molecular Formula

C25H34N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide

InChI

InChI=1S/C25H34N2O3/c1-3-17-30-23-10-8-9-21(18-23)25(28)26-19-24(27-15-6-4-5-7-16-27)20-11-13-22(29-2)14-12-20/h8-14,18,24H,3-7,15-17,19H2,1-2H3,(H,26,28)

InChI Key

FRHCZAYOZVKAGK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCCC3

Origin of Product

United States

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